molecular formula C10H14ClN3O3 B1440147 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride CAS No. 1185309-69-6

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Cat. No.: B1440147
CAS No.: 1185309-69-6
M. Wt: 259.69 g/mol
InChI Key: GBINWFFFZSLLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride exhibits a complex molecular structure that requires careful nomenclature consideration according to International Union of Pure and Applied Chemistry standards. The compound is systematically named as 5-nitro-2-piperidin-4-yloxypyridine hydrochloride, reflecting its structural components including a pyridine ring substituted at the 5-position with a nitro group and at the 2-position with a piperidinyloxy moiety. Alternative nomenclature variations include 5-nitro-2-(piperidin-4-yloxy)pyridine hydrochloride and 5-nitro-2-(piperidin-4-yloxy)-pyridine hydrochloride, all referring to the same chemical entity with Chemical Abstracts Service registry number 1185309-69-6.

The structural identification of this compound reveals a heterocyclic framework featuring a six-membered pyridine ring bearing two distinct functional groups. The nitro group (-NO2) positioned at carbon-5 introduces significant electron-withdrawing characteristics, substantially influencing the electronic properties of the aromatic system. Simultaneously, the piperidinyloxy substituent at carbon-2 provides a flexible aliphatic chain terminating in a saturated nitrogen heterocycle, contributing to the compound's three-dimensional conformational flexibility and potential binding interactions. The hydrochloride salt formation enhances the compound's solubility characteristics and stability profile, making it more suitable for various research applications and synthetic transformations.

The molecular weight of 259.69 grams per mole encompasses the complete ionic structure, including the chloride counterion that neutralizes the protonated piperidine nitrogen. This salt formation is crucial for the compound's handling properties and represents a common approach in pharmaceutical chemistry for improving the physicochemical characteristics of basic compounds. The presence of multiple functional groups within a single molecular framework creates opportunities for diverse chemical reactivity patterns and biological interactions, establishing this compound as a versatile platform for chemical modification and structure-activity relationship studies.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives focused on heterocyclic chemistry and the synthesis of bioactive pyridine derivatives. The compound's creation date in chemical databases indicates initial synthesis and characterization occurred in 2010, with subsequent modifications recorded as recently as 2025, reflecting ongoing research interest and structural refinement efforts. This timeline situates the compound within the contemporary era of combinatorial chemistry and targeted drug discovery, where systematic exploration of heterocyclic scaffolds has become fundamental to pharmaceutical research strategies.

The synthetic development of nitropyridine compounds traces back to classical organic chemistry methodologies, particularly nitration reactions involving pyridine substrates. Traditional approaches to pyridine nitration have evolved significantly, with early methods utilizing dinitrogen pentoxide demonstrating the formation of nitrogen-nitropyridinium intermediates that undergo subsequent transformations to yield substituted nitropyridines. These foundational studies established the chemical precedent for more complex synthetic strategies targeting specific substitution patterns and functional group combinations.

Research into piperidine-containing heterocycles has paralleled developments in medicinal chemistry, where the piperidine ring system has proven invaluable for modulating biological activity and pharmacokinetic properties. The combination of nitro-substituted pyridines with piperidine derivatives represents a convergence of these research streams, reflecting systematic efforts to create compounds with enhanced biological profiles and improved synthetic accessibility. The historical development of such compounds demonstrates the iterative nature of chemical research, where successful molecular frameworks undergo continuous refinement and optimization to meet evolving research objectives and therapeutic requirements.

Research Significance in Organic Chemistry

This compound occupies a prominent position in contemporary organic chemistry research due to its multifaceted chemical properties and synthetic versatility. The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting various therapeutic areas including antimicrobial and anticancer applications. Its structural complexity, featuring both electron-withdrawing nitro functionality and basic piperidine components, creates unique opportunities for studying electronic effects and their influence on chemical reactivity and biological activity.

The research significance extends beyond its direct applications to encompass broader implications for heterocyclic chemistry methodology. The compound exemplifies successful strategies for combining multiple heterocyclic systems within a single molecular framework, demonstrating approaches for creating structural diversity while maintaining synthetic feasibility. This aspect proves particularly valuable for medicinal chemists seeking to optimize lead compounds through systematic structural modifications and for organic chemists exploring new synthetic methodologies for complex heterocyclic targets.

Research Application Significance Chemical Basis
Synthetic Intermediate High versatility in pharmaceutical synthesis Multiple reactive sites and functional group compatibility
Biochemical Studies Potential antimicrobial and anticancer properties Structural features promoting biological interactions
Methodology Development Model compound for heterocyclic synthesis Complex architecture suitable for synthetic strategy evaluation
Structure-Activity Relationships Platform for systematic modification studies Modular structure allowing targeted substitutions

The compound's utility in biochemical studies stems from its ability to interact with biological targets through multiple mechanisms, including redox reactions involving the nitro group and specific binding interactions mediated by the piperidine component. These properties make it valuable for investigating fundamental biological processes and for developing new therapeutic approaches. Furthermore, its role in synthetic methodology development provides opportunities for advancing heterocyclic chemistry techniques and exploring novel synthetic transformations that could benefit broader areas of chemical research.

Properties

IUPAC Name

5-nitro-2-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-1-2-10(12-7-8)16-9-3-5-11-6-4-9;/h1-2,7,9,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINWFFFZSLLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671513
Record name 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185309-69-6
Record name 5-Nitro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Key Intermediate: 5-Nitro-2-aminopyridine

The synthesis of 5-nitro-2-aminopyridine is a crucial step because it serves as a precursor for further functionalization to obtain 5-nitro-2-(4-piperidinyloxy)pyridine hydrochloride.

Method Summary (Microreactor Nitration Process):

  • Step 1: Preparation of Reaction Solution I
    Dissolve 2-aminopyridine (PA) in an organic solvent such as methylene dichloride, ethylene dichloride, or their mixtures to form a reaction solution with a molar concentration of about 2 mol/L. Typical solvent volume ranges from 200 to 900 mL for 100-300 g of PA.
  • Step 2: Preparation of Reaction Solution II
    Mix concentrated nitric acid (65% mass fraction) with concentrated sulfuric acid (98%) in a mass ratio ranging from 1:5 to 1:9 to form a nitrating mixture.
  • Step 3: Nitration Reaction
    Using two pumps (e.g., syringe or peristaltic pumps), simultaneously feed Reaction Solutions I and II into a microchannel flow reactor maintained at 20–60 °C (optimal ~35 °C) and atmospheric pressure. The flow rates are controlled to maintain an equivalence ratio of 1.1 between PA and nitric acid. The reaction time in the microreactor is approximately 35 seconds.
  • Step 4: Separation and Purification
    The reaction mixture is cooled to 0 °C, and ammoniacal liquor (25–28%) is added slowly to adjust pH to 8, inducing crystallization of the product. The solid is filtered, dissolved in water, and refluxed with 36% hydrochloric acid to form the hydrochloride salt. After cooling and further crystallization, the solid is filtered, washed, and vacuum-dried to yield 5-nitro-2-aminopyridine hydrochloride with a yield of approximately 54.3%.
Parameter Value/Range Notes
PA Amount 100–300 g 3.19 mol for 300 g
Organic Solvent Volume 200–900 mL Methylene dichloride preferred
Nitric Acid Concentration 65% (mass fraction) Mixed with sulfuric acid
Sulfuric Acid Concentration 98% Mass ratio with nitric acid 1:5 to 1:9
Reactor Temperature 20–60 °C (optimal 35 °C) Microchannel flow reactor
Flow Rate (Solution I) 40–60 mL/min (preferably 50) Syringe or peristaltic pump
Flow Rate (Solution II) Adjusted for 1.1 equivalence To maintain molar ratio
Reaction Time ~35 seconds Residence time in microreactor
Yield ~54.3% After purification

This method is noted for its high safety, environmental friendliness, and cost efficiency compared to traditional batch nitration.

Synthesis of 2-Hydroxy-5-nitropyridine (Related Intermediate)

This intermediate is structurally similar and relevant as it can be converted to 5-nitro-2-(4-piperidinyloxy)pyridine by nucleophilic substitution with piperidine derivatives.

One-Pot Synthesis Method:

  • Add 2-aminopyridine into concentrated sulfuric acid at 10–20 °C.
  • Slowly add concentrated nitric acid and maintain the temperature at 40–50 °C for nitration.
  • Quench the reaction mixture by adding it to water.
  • Perform diazotization by adding sodium nitrite aqueous solution at 0–10 °C.
  • Adjust acidity with ammonia water.
  • Filter and dry the product to obtain 2-hydroxy-5-nitropyridine.

Advantages of this method include continuous operation of nitration and diazotization, simple post-treatment, and no need for isomer separation, which reduces waste and cost.

Conversion to this compound

While direct literature on this exact compound is limited, the general approach involves nucleophilic substitution of the hydroxy group at the 2-position of 5-nitropyridine derivatives with 4-piperidinyloxy substituents, followed by formation of the hydrochloride salt.

General Synthetic Route:

  • Starting from 2-hydroxy-5-nitropyridine or 5-nitro-2-aminopyridine derivatives, perform nucleophilic substitution using 4-piperidinol or 4-piperidinemethanol under basic or catalytic conditions to introduce the piperidinyloxy group.
  • The reaction typically proceeds via activation of the hydroxy group (e.g., conversion to a leaving group or direct nucleophilic aromatic substitution).
  • After substitution, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and crystallinity.

Due to the structural similarity with 2-chloro-5-nitropyridine derivatives, analogous chlorination and substitution steps described in patent CN102040554A may be adapted, where 2-hydroxy-5-nitropyridine is converted to 2-chloro-5-nitropyridine, which then undergoes nucleophilic substitution with piperidine derivatives.

Comparative Data Table of Key Preparation Steps

Step Compound/Intermediate Conditions/Details Yield (%) Reference
Nitration of 2-aminopyridine 5-Nitro-2-aminopyridine Microreactor, 35 °C, HNO3/H2SO4 nitration 54.3
One-pot nitration and diazotization 2-Hydroxy-5-nitropyridine H2SO4, HNO3 nitration, NaNO2 diazotization, 0–50 °C Not specified
Hydroxy to chloro substitution 2-Chloro-5-nitropyridine POCl3, N,N-Diethyl Aniline, 120–125 °C, 5–8 h 76.9
Nucleophilic substitution (inferred) This compound Piperidine substitution on 2-position, HCl salt formation Not specified Inferred

Research Findings and Notes

  • The microreactor nitration method offers superior control over reaction parameters, minimizing by-products and improving safety compared to batch nitration.
  • One-pot synthesis integrating nitration and diazotization steps reduces waste and simplifies purification, which could be adapted for intermediates in the target compound synthesis.
  • Chlorination of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine is a well-established step facilitating nucleophilic aromatic substitution, a key reaction likely employed in the preparation of 5-nitro-2-(4-piperidinyloxy)pyridine.
  • The formation of the hydrochloride salt enhances compound stability and crystallinity, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(4-piperidinyloxy)pyridine-5-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₀H₁₄ClN₃O₃
  • CAS Number : 1170160-07-2
  • Molecular Weight : 245.69 g/mol

This compound features a nitro group and a piperidinyloxy moiety, which contribute to its reactivity and biological activity. The presence of the piperidine ring is particularly notable for its role in enhancing solubility and biological interactions.

Medicinal Chemistry

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride has been explored for its potential as a pharmacological agent. Its structural components allow it to interact with various biological targets, making it suitable for drug development.

  • Case Study : In a study examining nitrogen-centered radicals (NCRs), compounds similar to 5-Nitro-2-(4-piperidinyloxy)pyridine were shown to facilitate C–H amination reactions, which are crucial for synthesizing aniline derivatives—important structures in drug discovery .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the functionalization of sp² systems. Its ability to generate nitrogen-centered radicals can be harnessed for the development of complex organic molecules.

  • Application : The radical-mediated intermolecular amination of (hetero)arenes using derivatives of this compound allows for the efficient construction of N-heterocycles, which are prevalent in many pharmaceuticals .

Biochemical Research

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding due to its ability to modulate biological pathways.

  • Example : Research has indicated that similar compounds can act as modulators of neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistryDevelopment of pharmacological agents targeting various diseasesC–H amination for drug synthesis
Organic SynthesisIntermediate for synthesizing complex organic moleculesFunctionalization of sp² systems
Biochemical ResearchStudy of enzyme interactions and receptor modulationNeurotransmitter receptor studies

Case Studies and Research Findings

  • C–H Amination Studies : Research highlighted the utility of nitrogen-centered radicals derived from compounds like 5-Nitro-2-(4-piperidinyloxy)pyridine for C–H amination reactions, showcasing their effectiveness in synthesizing complex aniline derivatives .
  • Neuropharmacological Applications : Investigations into similar piperidine-containing compounds revealed their potential as modulators for neurotransmitter systems, opening avenues for developing treatments for neurological disorders .
  • Synthetic Methodologies : The application of this compound in radical-mediated reactions has been documented, emphasizing its role in achieving high regioselectivity and efficiency in organic transformations .

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The piperidine ring may interact with specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Substituted Pyridine Derivatives

The compound shares structural similarities with other piperidine-linked pyridine derivatives, differing in substituent positioning and functional groups. Key analogs include:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride 1185309-69-6 C₁₀H₁₄ClN₃O₃ 259.69 4-piperidinyloxy substitution
5-Nitro-2-(3-piperidinylmethoxy)pyridine hydrochloride 1185307-86-1 C₁₁H₁₆ClN₃O₃ 273.72 3-piperidinylmethoxy group (+CH₂ bridge)
5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride 1185312-46-2 C₁₀H₁₄ClN₃O₃ 259.69 3-piperidinyloxy substitution

Key Findings :

  • The 3-piperidinylmethoxy analog (CAS 1185307-86-1) has a higher molecular weight due to an additional methylene group, which may enhance lipophilicity and alter pharmacokinetic properties .
  • Substitution at the 3-position vs. 4-position of the piperidine ring (e.g., CAS 1185312-46-2 vs.

Nitro-Substituted Heterocyclic Compounds

Nitro-containing heterocycles are studied for diverse biological activities but often exhibit significant toxicity. Notable examples include:

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
  • Key Data: Induced bladder carcinomas in 29/30 rats after 46 weeks of exposure (0.188% dietary concentration) .
  • Comparison: Unlike this nitrofuran derivative, this compound lacks a furan or thiazole ring, reducing structural overlap. No direct evidence links the target compound to carcinogenicity, but nitro groups generally warrant caution .
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine
  • Key Data : Caused hemangioendothelialsarcomas in 32/32 rats after 37 weeks, primarily in the liver and mesentery .
  • Comparison : The target compound’s pyridine-piperidine scaffold differs from the oxadiazine-furan system, suggesting distinct metabolic pathways. However, shared nitro groups may contribute to reactive metabolite formation, a common toxicity mechanism in nitroaromatics .

Biological Activity

5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride (CAS No. 1185309-69-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a nitro group and a piperidine moiety, which are known to influence its pharmacological properties. The molecular formula is C10H12ClN3O3C_{10}H_{12}ClN_{3}O_{3}, with a molecular weight of approximately 245.68 g/mol.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring enhances binding affinity to certain receptors, while the nitro group may contribute to its redox properties, potentially acting as an antioxidant or pro-oxidant depending on the cellular environment .

Pharmacological Effects

  • Antioxidant Activity : Studies indicate that compounds with nitro groups can exhibit antioxidant properties by scavenging free radicals .
  • Neurological Effects : Research suggests potential neuroprotective effects, making it a candidate for treating neurological disorders .
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential use in antimicrobial therapies.

Case Studies

  • Neuroprotection in Animal Models : A study involving rodent models demonstrated that administration of this compound resulted in reduced neuronal damage following ischemic events. The compound appeared to modulate oxidative stress markers and inflammation .
  • Antimicrobial Efficacy : In vitro assays showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Data Tables

Biological Activity Effect Observed Reference
AntioxidantScavenging of free radicals
NeuroprotectiveReduced neuronal damage in ischemic models
AntimicrobialSignificant activity against various bacterial strains

Future Directions

Research into this compound is ongoing, particularly focusing on:

  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.
  • Clinical Trials : Investigating its efficacy and safety in human subjects for neurological and antimicrobial applications.
  • Structure-Activity Relationship (SAR) Studies : Optimizing the chemical structure to enhance biological activity and reduce potential side effects.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of 5-nitro-2-(4-piperidinyloxy)pyridine hydrochloride?

To optimize synthesis yield, focus on reaction parameters such as solvent choice (e.g., dichloromethane for improved solubility), temperature control (25–50°C to balance reactivity and side reactions), and stoichiometric ratios of precursors (e.g., nitro-substituted pyridine derivatives and piperidine intermediates). Catalysts like NaOH or phase-transfer agents can enhance nucleophilic substitution efficiency. Post-synthesis purification via recrystallization or column chromatography (using silica gel with methanol/dichloromethane eluents) is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR; ¹H/¹³C) for structural elucidation of the nitro and piperidinyloxy groups, and HPLC with UV detection (λ = 254–280 nm) for purity assessment. Differential scanning calorimetry (DSC) can validate crystallinity and thermal stability, while FT-IR helps identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .

Q. What safety protocols are essential during handling and storage?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or nitro-group degradation. Conduct reactions in fume hoods due to potential HCl off-gassing. For spills, neutralize with sodium bicarbonate before disposal, adhering to local hazardous waste regulations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in catalytic or photochemical applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites on the nitro group for reduction or substitution. Molecular dynamics simulations assess solvent interactions (e.g., polar aprotic solvents stabilizing transition states). Pair computational predictions with experimental validation (e.g., cyclic voltammetry for redox potentials) to refine reaction pathways .

Q. What methodologies resolve contradictions in pharmacological data (e.g., receptor binding vs. cytotoxicity)?

Use orthogonal assays:

  • Binding assays : Radioligand displacement (e.g., ³H-labeled ligands) to measure affinity at piperidine-targeted receptors (e.g., sigma-1).
  • Cytotoxicity screens : MTT assays on HEK-293 or HepG2 cells, adjusting concentration ranges (1–100 µM) to distinguish receptor-mediated effects from nonspecific toxicity.
    Cross-reference with structural analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) to isolate substituent-specific effects .

Q. How do reaction intermediates influence byproduct formation during synthesis?

Monitor intermediates via in-situ techniques like ReactIR or LC-MS. For example, incomplete nitro reduction may generate amine byproducts, which can be minimized using controlled hydrogenation (H₂/Pd-C at 30 psi). Adjust pH during piperidinyloxy coupling to prevent HCl-mediated decomposition of intermediates .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility)?

Implement design of experiments (DoE) to optimize parameters:

  • Factors : Solvent polarity, pH (4–7 for hydrochloride salt stability), and crystallization rate.
  • Responses : Solubility (measured via nephelometry) and melting point consistency.
    Use statistical tools (ANOVA, Pareto charts) to identify critical factors and ensure reproducibility .

Methodological Considerations

Q. How to design degradation studies to assess environmental impact?

Perform hydrolysis (pH 1–13 at 37°C) and photolysis (UV-A/B exposure) tests. Analyze degradation products via LC-QTOF-MS and assess ecotoxicity using Daphnia magna acute toxicity assays (48-hr LC₅₀). Compare degradation pathways with structurally similar compounds (e.g., 4-[(2-nitrophenoxy)methyl]piperidine) to predict environmental persistence .

Q. What techniques validate the compound’s stability under long-term storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use XRPD to detect polymorphic changes and GC-MS to track volatile degradation products. Compare with baseline data from NIST-standardized reference materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(4-piperidinyloxy)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.